molecular formula C7H8N2O3 B1315163 Methyl 2-methoxypyrimidine-5-carboxylate CAS No. 38373-46-5

Methyl 2-methoxypyrimidine-5-carboxylate

Cat. No. B1315163
CAS RN: 38373-46-5
M. Wt: 168.15 g/mol
InChI Key: ODEORWXODGHOOJ-UHFFFAOYSA-N
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Description

“Methyl 2-methoxypyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O3. It has a molecular weight of 168.15 g/mol . The IUPAC name for this compound is methyl 2-methoxy-5-pyrimidinecarboxylate . The InChI code for this compound is 1S/C7H8N2O3/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 .


Synthesis Analysis

The synthesis of “Methyl 2-methoxypyrimidine-5-carboxylate” has been reported in the literature . A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylate at the 2-position has been developed after encountering difficulties with traditional approaches to label the carboxyl function . The method developed can also be used for 14C labeling other positions of the pyrimidine ring system .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methoxypyrimidine-5-carboxylate” is represented by the InChI code 1S/C7H8N2O3/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-methoxypyrimidine-5-carboxylate” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Safety and Hazards

“Methyl 2-methoxypyrimidine-5-carboxylate” is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

methyl 2-methoxypyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEORWXODGHOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504874
Record name Methyl 2-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxypyrimidine-5-carboxylate

CAS RN

38373-46-5
Record name 5-Pyrimidinecarboxylic acid, 2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38373-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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